molecular formula C19H17FN4S B2419286 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-17-9

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2419286
CAS No.: 863002-17-9
M. Wt: 352.43
InChI Key: NYBBAEKQWMDUCQ-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure

Properties

IUPAC Name

3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBBAEKQWMDUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole
  • 3-(2,4-dichlorophenyl)-4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole may offer unique properties due to the specific arrangement of its functional groups. This can result in different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. The initial phase focuses on forming the triazole ring, followed by the introduction of the indole moiety. Specific catalysts and solvents are employed to optimize yield and purity. The compound's synthesis can be summarized as follows:

StepDescription
1Synthesis of the triazole ring from appropriate precursors.
2Introduction of the indole structure through a coupling reaction.
3Purification and characterization using techniques such as NMR and MS.

Anticancer Properties

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer activity. The mechanisms include:

  • Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Interaction with Nucleic Acids : These compounds may bind to DNA or RNA, disrupting essential cellular processes .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli< 15.6
Staphylococcus aureus< 31.2
Pseudomonas aeruginosa< 62.5

These results suggest that the compound may induce oxidative stress in bacteria, leading to cell death .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results demonstrated that modifications to the triazole structure significantly enhanced cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Testing : In a comparative study, this compound was tested alongside traditional antibiotics. It exhibited superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes critical for DNA replication and repair, the compound effectively reduces cancer cell viability.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leads to cellular damage in microbial pathogens.

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